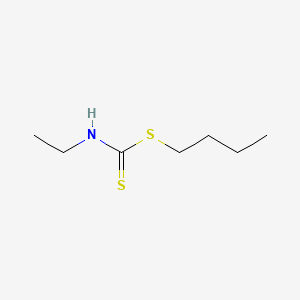

Butyl ethyldithiocarbamate

説明

Contextualization within Dithiocarbamate (B8719985) Chemistry Research

Dithiocarbamates are a class of organosulfur compounds characterized by the functional group N-CS₂. nih.gov Their chemistry dates back to the early 20th century, with their first commercial application as fungicides during World War II. nih.gov These compounds are derived from primary or secondary amines and carbon disulfide. nih.gov

The core of dithiocarbamate chemistry lies in their exceptional ability to act as chelating agents, forming stable complexes with a wide array of metal ions. nih.govmdpi.comencyclopedia.pub This chelating property is due to the presence of two sulfur donor atoms, which can bind to metals in a symmetrical fashion. nih.govorientjchem.org The versatility of dithiocarbamates is further enhanced by the ability to modify their electronic and steric properties through the choice of amine precursors. nih.gov This allows for the fine-tuning of their properties for specific applications. Research in dithiocarbamate chemistry is extensive, with a significant number of publications exploring their synthesis, coordination chemistry, and applications in various fields. mdpi.com

Overview of Dithiocarbamate Versatility in Non-Biological Applications

The unique properties of dithiocarbamates have led to their use in a diverse range of non-biological applications. scispace.com Their ability to form stable metal complexes is central to many of these uses. mdpi.com

One of the primary industrial applications of dithiocarbamates is in the rubber industry as vulcanization accelerators. scispace.comontosight.ai They play a crucial role in improving the mechanical properties and resistance of rubber to heat and degradation. ontosight.ai

In the field of materials science , dithiocarbamate complexes are utilized as single-source precursors for the synthesis of metal sulfide (B99878) nanoparticles. encyclopedia.pub This is advantageous as it eliminates the need for a separate sulfur source. encyclopedia.pub

Dithiocarbamates are also extensively used in environmental remediation for the removal of heavy metals from wastewater. mdpi.comencyclopedia.pub Their strong and selective binding to metal ions facilitates the formation of insoluble complexes that can be easily separated. mdpi.com Furthermore, they are employed in the pre-concentration and determination of trace metals in environmental samples. encyclopedia.pub

Other notable non-biological applications include their use as:

Froth flotation collectors in the mining industry for the separation of minerals. scispace.com

Antifouling agents in marine coatings to prevent the growth of organisms on submerged surfaces. scispace.com

Lubricant additives to enhance the performance and longevity of machinery. scispace.com

Catalysts in various organic reactions. nih.gov

Stationary phase components in chromatography for the separation of metal ions. nih.gov

Scope and Research Significance of Butyl Ethyldithiocarbamate Studies

Butyl ethyldithiocarbamate, with the chemical formula C₇H₁₅NS₂, is a specific dithiocarbamate that has garnered research interest due to its particular properties and applications. ontosight.ai Studies on this compound often focus on its synthesis, characterization, and exploration of its utility in various domains.

A significant area of research for butyl ethyldithiocarbamate is its role as a flotation collector in the mining industry, particularly for gold-bearing sulfide ores. bohrium.com Research investigates its effectiveness, often in combination with other reagents, to improve the efficiency of mineral extraction. researchgate.net

The compound is also studied for its application as a fungicide . ontosight.ai Its ability to inhibit the growth of various fungi makes it a subject of investigation for agricultural and material preservation purposes. ontosight.ai

Furthermore, butyl ethyldithiocarbamate serves as an important intermediate in the synthesis of other dithiocarbamate derivatives. ontosight.ai This allows for the creation of new compounds with tailored properties for specific applications in fields like agriculture and pharmaceuticals. ontosight.ai

Research into the synthesis of butyl ethyldithiocarbamate and its derivatives often aims to develop more efficient and environmentally friendly methods, sometimes referred to as "green synthesis". researchgate.net The characterization of these compounds involves a range of analytical techniques to confirm their structure and purity. bohrium.com

Interactive Data Table: Properties of Butyl Ethyldithiocarbamate

| Property | Value | Reference |

| Molecular Formula | C₇H₁₅NS₂ | ontosight.ai |

| Appearance | Solid | orientjchem.org |

| Stability | Stable in air | orientjchem.org |

Interactive Data Table: Research Applications of Butyl Ethyldithiocarbamate

| Application | Description | References |

| Flotation Collector | Used in the flotation of gold-bearing sulfide ores. | bohrium.com |

| Fungicide | Inhibits the growth of fungi. | ontosight.ai |

| Chemical Intermediate | Used in the synthesis of other dithiocarbamates. | ontosight.ai |

Structure

3D Structure

特性

CAS番号 |

83962-20-3 |

|---|---|

分子式 |

C7H15NS2 |

分子量 |

177.3 g/mol |

IUPAC名 |

butyl N-ethylcarbamodithioate |

InChI |

InChI=1S/C7H15NS2/c1-3-5-6-10-7(9)8-4-2/h3-6H2,1-2H3,(H,8,9) |

InChIキー |

YSMHAOJOUCBJNV-UHFFFAOYSA-N |

正規SMILES |

CCCCSC(=S)NCC |

製品の起源 |

United States |

Synthetic Methodologies and Derivatization Strategies of Butyl Ethyldithiocarbamate

Classical and Contemporary Synthetic Routes to N-Butyl-N-Ethyldithiocarbamate

The primary route to N-butyl-N-ethyldithiocarbamate involves the reaction of N-butyl-N-ethylamine with carbon disulfide. This method is a well-established and efficient pathway for producing various dialkyldithiocarbamates. asianpubs.orgnih.gov

The fundamental synthesis of N-butyl-N-ethyldithiocarbamate is achieved through the reaction of the secondary amine, N-butyl-N-ethylamine, with carbon disulfide in the presence of a base. nih.gov This reaction proceeds via a nucleophilic addition mechanism. The nitrogen atom of the amine attacks the electrophilic carbon atom of carbon disulfide, leading to the formation of a dithiocarbamic acid intermediate. This intermediate is unstable and is immediately deprotonated by a base, such as sodium hydroxide, to yield the corresponding stable dithiocarbamate (B8719985) salt, typically sodium N-butyl-N-ethyldithiocarbamate. asianpubs.org

The general stoichiometry for this reaction is a 1:1:1 molar ratio of the secondary amine, carbon disulfide, and the base. asianpubs.org

Reaction Scheme: R₂NH + CS₂ + NaOH → R₂NCS₂⁻Na⁺ + H₂O Where R₂NH is N-butyl-N-ethylamine.

This one-pot synthesis is highly efficient and is the most common method for preparing dithiocarbamate salts. asianpubs.orgorganic-chemistry.org

The efficiency and selectivity of N-butyl-N-ethyldithiocarbamate synthesis are significantly influenced by the reaction conditions.

Solvent: The choice of solvent can affect reaction rates and product yield. Protic solvents like methanol (B129727) or ethanol (B145695) are commonly used as they can dissolve the amine and the base, facilitating a homogenous reaction mixture. asianpubs.org However, recent advancements have focused on solvent-free conditions, which offer environmental benefits and can lead to highly efficient, atom-economic processes. organic-chemistry.orgorganic-chemistry.org

Temperature: The reaction is typically exothermic. Therefore, temperature control is crucial. The reaction is often carried out at room temperature or below (e.g., 0 °C) to prevent the decomposition of the dithiocarbamic acid intermediate and to minimize the formation of unwanted side products. researchgate.netnih.gov Maintaining a low temperature during the dropwise addition of carbon disulfide helps to ensure high selectivity and yield. nih.gov

Catalysis: While the base-mediated reaction is often efficient without a catalyst, some contemporary methods utilize catalysts to enhance reaction rates or to enable novel reaction pathways. organic-chemistry.org For instance, copper-mediated three-component coupling reactions have been developed for synthesizing certain dithiocarbamate derivatives, offering mild reaction conditions and broad substrate scope. organic-chemistry.org However, for the straightforward synthesis of the sodium salt of butyl ethyldithiocarbamate, catalysis is generally not required.

The table below summarizes typical reaction conditions for the synthesis of dialkyldithiocarbamates.

Table 1: Typical Reaction Conditions for Dialkyldithiocarbamate Synthesis

| Parameter | Condition | Rationale |

|---|---|---|

| Amine | Secondary Amine (e.g., N-butyl-N-ethylamine) | Forms stable dialkyldithiocarbamates. |

| Reagent | Carbon Disulfide | Provides the CS₂ moiety. |

| Base | Sodium Hydroxide | Deprotonates the dithiocarbamic acid intermediate to form a stable salt. asianpubs.org |

| Solvent | Methanol, Ethanol, or Solvent-free | Dissolves reactants; solvent-free methods offer green chemistry advantages. asianpubs.orgorganic-chemistry.org |

| Temperature | 0 °C to Room Temperature | Controls exothermicity, prevents side reactions and decomposition. researchgate.netnih.gov |

| Addition | Dropwise addition of CS₂ | Ensures better temperature control and selectivity. nih.gov |

Synthesis of Butyl Ethyldithiocarbamate Derivatives

The dithiocarbamate anion is a versatile nucleophile and a robust chelating ligand, allowing for extensive derivatization through reactions at the sulfur atoms or through coordination with metal ions.

The sodium salt of N-butyl-N-ethyldithiocarbamate can be readily functionalized via S-alkylation. This reaction involves treating the dithiocarbamate salt with an alkylating agent, such as an alkyl halide, to form a dithiocarbamate ester. nih.gov This process converts the ionic dithiocarbamate salt into a neutral, often more organic-soluble, molecule.

Reaction Scheme: R₂NCS₂⁻Na⁺ + R'X → R₂NCS₂R' + NaX Where R'X is an alkylating agent (e.g., phenacyl bromide, benzyl (B1604629) chloride).

This strategy has been employed to synthesize a variety of dithiocarbamate esters with diverse functionalities. asianpubs.org An environmentally benign approach involves using alcohols as alkylating agents through a hydrogen borrowing reaction strategy, catalyzed by supported copper nanoparticles. nih.gov Another functionalization pathway is the reaction with epoxides, which results in the regioselective ring-opening to form 2-hydroxyalkyl dithiocarbamates. researchgate.net

Dithiocarbamates are exceptional chelating ligands that form stable complexes with a vast range of transition and main group elements. researchgate.netresearchgate.net The N-butyl-N-ethyldithiocarbamate ligand typically acts as a uninegative, bidentate ligand, coordinating to the metal center through its two sulfur atoms. researchgate.net

The synthesis of these metal complexes is generally straightforward and can be achieved by reacting the sodium or ammonium (B1175870) salt of butyl ethyldithiocarbamate with a suitable metal salt in a solvent. wikipedia.org

Reaction Scheme: n(R₂NCS₂⁻Na⁺) + MClₙ → M(S₂CNR₂)ₙ + n(NaCl) Where M is a metal ion (e.g., Ni²⁺, Pd²⁺, Pt²⁺, Sn⁴⁺).

A wide variety of homoleptic complexes, with the general formula M(S₂CNR₂)ₙ, have been synthesized. For instance, with Ni(II), a square-planar complex, bis(N-butyl-N-ethyldithiocarbamato-κS,S′)nickel(II), is formed. researchgate.net Organotin(IV) complexes have also been synthesized using this in situ method. researchgate.net The geometry of the resulting complex depends on the metal ion's coordination preferences and oxidation state. wikipedia.orgmdpi.com

Table 2: Examples of Metal Complexes with Dithiocarbamate Ligands

| Metal Ion | Typical Complex Formula | Coordination Geometry |

|---|---|---|

| Nickel(II) | Ni(S₂CNR₂)₂ | Square Planar researchgate.net |

| Palladium(II) | Pd(S₂CNR₂)₂ | Square Planar mdpi.com |

| Platinum(II) | Pt(S₂CNR₂)₂ | Square Planar mdpi.com |

| Iridium(III) | Ir(S₂CNR₂)₃ | Octahedral mdpi.com |

| Tin(IV) | R'₂Sn(S₂CNR₂)₂ | Skew-trapezoidal bipyramidal researchgate.net |

Methodological Challenges and Innovations in Butyl Ethyldithiocarbamate Synthesis

While the synthesis of dithiocarbamates is generally straightforward, several challenges must be addressed to ensure high yield and purity. nih.gov A primary challenge is the need for meticulous cleanliness of glassware and the controlled, dropwise addition of reagents to manage the reaction's exothermicity and prevent the formation of side products like oligomers. nih.gov The stability of the product can also be a concern; for instance, ammonium dithiocarbamate salts can be sensitive to air and temperature, requiring storage in a refrigerator, whereas more stable sodium salts can be stored in a desiccator. nih.govresearchgate.net

Advanced Spectroscopic and Structural Elucidation of Butyl Ethyldithiocarbamate and Its Complexes

Vibrational Spectroscopy (FT-IR, Raman) for Structural Characterization

Assignment of Characteristic Absorption Bands and Functional Group Analysis

The infrared spectra of dithiocarbamate (B8719985) complexes are typically analyzed in three principal regions to understand the coordination and bonding of the ligand. researchgate.net A significant band, often referred to as the "thioureide band," appears in the 1450–1550 cm⁻¹ range and is attributed to the ν(C–N) stretching vibration. researchgate.netajrconline.org The position of this band provides insight into the carbon-nitrogen bond order, which lies between that of a single and a double bond due to electron delocalization within the dithiocarbamate moiety. ajrconline.org

Another key region is between 950 and 1050 cm⁻¹, where the ν(C–S) stretching vibrations are observed. researchgate.netajrconline.org The presence of a single strong band in this area is indicative of a symmetric, bidentate coordination of the dithiocarbamate ligand, where both sulfur atoms are bonded to the metal center. ajrconline.org Furthermore, the far-infrared region, around 300–470 cm⁻¹, is where the metal-sulfur (ν(M–S)) stretching vibrations can be found, providing direct evidence of the coordination bond. researchgate.net

In a study of a specific N-n-butyl dithiocarbamate derivative, the experimental FT-IR spectrum was recorded from 4000 to 400 cm⁻¹. researchgate.net The characteristic bands were assigned based on their vibrational modes, confirming the presence of the dithiocarbamate functional group and its interaction with the rest of the molecule.

Interactive Table: Characteristic FT-IR Absorption Bands for Dithiocarbamate Complexes

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance |

| ν(C–N) (Thioureide band) | 1450–1550 | Indicates partial double bond character of the C-N bond. researchgate.netajrconline.org |

| ν(C–S) | 950–1050 | A single band suggests symmetric bidentate coordination. researchgate.netajrconline.org |

| ν(M–S) | 300–470 | Confirms the metal-sulfur bond in complexes. researchgate.net |

Conformational Analysis through Spectroscopic Data Correlation

Vibrational spectroscopy, in conjunction with computational methods, is a valuable tool for the conformational analysis of dithiocarbamate molecules. Theoretical calculations, such as those using Density Functional Theory (DFT), can predict the vibrational spectra for different possible conformers of a molecule. researchgate.netiu.edu.sa By comparing these calculated spectra with the experimental FT-IR and Raman data, the most stable conformation in the solid state or in solution can be identified. researchgate.net

For instance, in the investigation of N-n-butyl, S-2-nitro-1-(p-tolyl)ethyl dithiocarbamate, theoretical calculations predicted several low-energy conformers. researchgate.net The calculated vibrational spectrum of the most energetically favored conformer showed excellent correlation with the experimental FT-IR spectrum, allowing for a confident assignment of the molecule's predominant conformation. researchgate.net This approach provides a detailed understanding of the three-dimensional structure and flexibility of these molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the molecular structure of butyl ethyldithiocarbamate and its derivatives in solution. ajrconline.orgpublish.csiro.aursc.orgnih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.

¹H NMR and ¹³C NMR Chemical Shift Analysis and Connectivity

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for characterizing organic molecules, including dithiocarbamates. researchgate.netpublish.csiro.aursc.org In the ¹H NMR spectrum, the chemical shifts of the protons in the butyl and ethyl groups provide information about their electronic environment. For instance, the protons on the carbons adjacent to the nitrogen atom are typically shifted downfield due to the electron-withdrawing effect of the nitrogen.

Similarly, ¹³C NMR spectra reveal the chemical environment of each carbon atom. The carbon of the NCS₂ group in dithiocarbamates is particularly diagnostic and its chemical shift is influenced by the nature of the substituents on the nitrogen atom and the coordination to a metal center. acs.org Studies on various dithiocarbamate complexes have shown that upon complexation, the chemical shifts of the carbon atoms in the alkyl groups can be affected by the metal ion. ajrconline.org

Interactive Table: Representative NMR Data for Dithiocarbamate-related Structures

| Nucleus | Compound Type | Typical Chemical Shift (δ, ppm) |

| ¹H | Protons on carbon adjacent to Nitrogen | Varies, influenced by substituents |

| ¹³C | NCS₂ carbon | ~200-210 |

| ¹³C | Alkyl carbons | Varies depending on proximity to N and metal |

Heteronuclear NMR (e.g., ¹¹⁹Sn NMR) for Metal-Containing Derivatives

For dithiocarbamate complexes containing NMR-active metal isotopes, such as tin-119 (¹¹⁹Sn), heteronuclear NMR provides direct insight into the coordination environment of the metal center. researchgate.net The ¹¹⁹Sn chemical shift is highly sensitive to the coordination number and geometry of the tin atom. nih.govresearchgate.net An increase in the coordination number of the tin atom, for example from four to five or six, generally results in a significant upfield shift (to lower ppm values) of the ¹¹⁹Sn resonance. researchgate.net This makes ¹¹⁹Sn NMR a powerful tool for determining the structure of organotin(IV) dithiocarbamate complexes in solution. nih.gov The chemical shifts for four-, five-, and six-coordinated tin(IV) complexes typically fall in the ranges of +200 to -60 ppm, -90 to -190 ppm, and -210 to -400 ppm, respectively. nih.gov

X-ray Diffraction Studies for Solid-State Structural Elucidation

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of molecules in the solid state. ajrconline.orgnih.gov This technique has been instrumental in characterizing the crystal and molecular structures of numerous metal dithiocarbamate complexes, providing detailed information on bond lengths, bond angles, and coordination geometries. eurjchem.comtandfonline.commdpi.com

In the solid state, metal dithiocarbamate complexes exhibit a variety of coordination geometries, which are influenced by the nature of the metal ion and the steric and electronic properties of the dithiocarbamate ligand. For example, Ni(II) dithiocarbamate complexes can adopt either a square planar or a tetrahedral geometry. rsc.orgakademisains.gov.my The "bite" angle of the chelating dithiocarbamate ligand (the S-M-S angle) is a key structural parameter and is typically around 76° in octahedral complexes. tandfonline.com

X-ray diffraction studies have also revealed the formation of different crystal packing arrangements and intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence the supramolecular architecture of these compounds in the solid state. rsc.org Powder X-ray diffraction (PXRD) can be used to identify the crystalline phases of the synthesized compounds. nih.gov

Interactive Table: Common Crystal Systems and Geometries for Metal Dithiocarbamate Complexes

| Metal Ion | Typical Coordination Geometry | Common Crystal System |

| Ni(II) | Square Planar, Tetrahedral | Monoclinic, Triclinic rsc.orgnih.gov |

| Co(III) | Distorted Octahedral | |

| Cu(II) | Distorted Square Planar | Monoclinic nih.gov |

| Zn(II) | Dinuclear with bridging ligands | Triclinic nih.gov |

Crystal Structure Determination of Butyl Ethyldithiocarbamate Compounds

In the study of dithiocarbamate compounds, single-crystal X-ray diffraction is crucial for confirming the molecular geometry, identifying bond lengths and angles, and understanding intermolecular interactions. For instance, the crystal structure of bis(N-butyl-N-ethyldithiocarbamato-κ2S,S′)nickel(II) was determined using this method. The analysis revealed that the compound crystallizes in the monoclinic space group P21/n. researchgate.net The Nickel(II) atom is situated on a center of inversion and is coordinated by the two dithiocarbamate ligands in a square-planar geometry. researchgate.net

The data obtained from X-ray crystallographic analysis is highly detailed, providing specific parameters for the unit cell, which is the basic repeating structural unit of a crystal.

| Parameter | Value |

|---|---|

| Chemical Formula | [Ni(C₇H₁₄NS₂)₂] |

| Formula Weight (Mr) | 411.33 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.5641 (9) |

| b (Å) | 8.6316 (9) |

| c (Å) | 13.6047 (14) |

Ligand Coordination Modes and Geometries in Metal Dithiocarbamate Complexes

The most common coordination mode is S,S-bidentate chelation , where both sulfur atoms of a single dithiocarbamate ligand bind to the same metal ion, forming a stable four-membered ring. akademisains.gov.myrsc.org This chelation is observed in numerous complexes. For example, in bis(N-butyl-N-ethyldithiocarbamato)nickel(II), the dithiocarbamate anions chelate to the Ni(II) atom, resulting in a slightly distorted square-planar geometry. researchgate.net Similarly, certain chiral Ni(II) dithiocarbamate complexes also exhibit a square planar geometry with the two dithiocarbamate ligands bonded in an S^S chelating mode. rsc.org

Another significant coordination mode is bridging , where the dithiocarbamate ligand links two different metal centers. In the binuclear zinc(II) complex, Zn₂[(n-Bu)₂NCSS]₄, two dibutyldithiocarbamate ligands bridge the two zinc ions. nih.gov

The coordination number of the metal and the nature of the ligands dictate the final geometry of the complex. Common geometries for metal dithiocarbamate complexes include:

Square Planar: Often found with Ni(II) and Cu(II) centers. researchgate.netrsc.org The gold(III) atom in a mixed dithiocarbamato-dithiolato complex is also in an approximately square-planar coordination. scispace.com

Tetrahedral: This geometry is common for Zn(II) complexes. rsc.org A distorted tetrahedral geometry was also reported for a Ni(II) N-butylmethyldithiocarbamate complex. akademisains.gov.my

Octahedral: This geometry can occur when a dithiocarbamate ligand bonds with its two sulfur atoms in a bidentate fashion to a tin atom. nih.gov

Trigonal Bipyramidal: In some organotin(IV) complexes, one dithiocarbamate ligand can bond in a monodentate fashion (using only one sulfur atom) while the other is bidentate, leading to a five-coordinate geometry described as a distorted trigonal bipyramid. nih.gov

| Metal Center | Example Complex Type | Coordination Geometry | Coordination Mode | Reference |

|---|---|---|---|---|

| Nickel(II) | Bis(N-butyl-N-ethyldithiocarbamato)nickel(II) | Square Planar | Bidentate Chelate | researchgate.net |

| Nickel(II) | Ni(II) N-butylmethyldithiocarbamate | Distorted Tetrahedral | Bidentate Chelate | akademisains.gov.my |

| Zinc(II) | Chiral Zn(II) dithiocarbamate | Tetrahedral | Bidentate Chelate | rsc.org |

| Zinc(II) | Bis(dibutyldithiocarbamate)zinc(II) | Distorted Octagon (dimer) | Bidentate Chelate & Bridging | nih.gov |

| Tin(IV) | Dibutyltin(IV) dithiocarbamate | Distorted Trigonal Bipyramidal | Monodentate & Bidentate | nih.gov |

| Gold(III) | Au(dtc)(mnt) | Square Planar | Bidentate Chelate | scispace.com |

Elemental Analysis for Compositional Verification

Elemental analysis, also known as microanalysis, is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. akademisains.gov.myrsc.org This method provides the empirical formula of a compound, which can then be compared to the theoretical formula to verify its purity and composition. The technique is a standard characterization step following the synthesis of new compounds, including butyl ethyldithiocarbamate and its metal complexes. akademisains.gov.mynih.gov

The process involves combusting a small, precisely weighed amount of the sample in an oxygen-rich atmosphere. The combustion products (CO₂, H₂O, N₂, and SO₂) are separated and quantified, allowing for the calculation of the percentage of each element in the original sample.

The agreement between the experimentally found percentages and the theoretically calculated values based on the expected molecular formula is a strong indicator of the successful synthesis and purity of the target compound. For example, in the synthesis of bis(dibutyldithiocarbamate)zinc(II), the experimentally determined percentages of C, H, and N were found to be very close to the calculated values for the molecular formula C₃₆H₇₂N₄S₈Zn₂. nih.gov

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 45.60 | 45.54 |

| Hydrogen (H) | 7.65 | 7.20 |

| Nitrogen (N) | 5.91 | 6.28 |

Mechanistic Investigations and Chemical Reactivity of Butyl Ethyldithiocarbamate

Elucidation of Reaction Mechanisms in Organic Transformations

The versatility of Butyl ethyldithiocarbamate extends to its involvement in fundamental organic reactions, where it can act as a crucial mediator or ligand, influencing reaction pathways and product formation.

Catalytic Roles in Carbon-Carbon and Carbon-Heteroatom Bond Formation Reactions

Dithiocarbamates, including Butyl ethyldithiocarbamate, serve as versatile ligands in transition metal-catalyzed reactions, which are pivotal for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. nih.govresearchgate.netsysrevpharm.org These reactions are fundamental in synthetic organic chemistry for constructing complex molecular architectures. nih.gov The dithiocarbamate (B8719985) moiety can chelate with various transition metals, modifying the metal center's electronic properties and steric environment, thereby influencing its catalytic activity and selectivity. researchgate.netnih.gov

In the realm of C-C bond formation, dithiocarbamate complexes of metals like palladium can participate in cross-coupling reactions. bohrium.combohrium.com For instance, dithiocarbamate-mediated thioamidation of arylglyoxylic acids proceeds via a decarboxylative-decarbonylative mechanism to form thioamides, involving the formation of a C-C bond. bohrium.com

For carbon-heteroatom bond formation, dithiocarbamate ligands are instrumental in reactions such as the copper-catalyzed synthesis of S-aryl dithiocarbamates from aryl iodides and tetraalkylthiuram disulfides. organic-chemistry.org The dithiocarbamate ligand stabilizes the copper catalyst, facilitating the C-S bond-forming reductive elimination step. While specific examples detailing the catalytic use of Butyl ethyldithiocarbamate are not extensively documented, its structural similarity to other dialkyldithiocarbamates suggests it would be an effective ligand in similar transformations.

Intermediates and Transition States in Dithiocarbamate-Mediated Processes

The mechanism of dithiocarbamate-mediated reactions involves the formation of transient species known as intermediates and transition states. An intermediate is a short-lived, unstable molecule in a reaction pathway, representing a local energy minimum. researchgate.net A transition state, conversely, is a high-energy configuration that exists for an extremely brief period as reactants transform into products, representing a local energy maximum. researchgate.net

In radical-mediated reactions involving dithiocarbamates, radical intermediates play a central role. bham.ac.uk For example, in the synthesis of bridged twisted amides, a transannular carbamoyl (B1232498) radical cyclization is followed by a dithiocarbamate group transfer, proceeding through radical intermediates. bham.ac.uk

Computational studies, often employing Density Functional Theory (DFT), are instrumental in elucidating the structures of these transient species. ias.ac.in Such studies can model the reaction pathway, identifying the geometry and energy of intermediates and transition states, thus providing a deeper understanding of the reaction mechanism. For instance, in the acid-promoted decomposition of dithiocarbamates, it is proposed that the reaction is initiated by a change in the hybridization of the nitrogen atom from sp² to sp³, which facilitates the transfer of a proton and subsequent release of carbon disulfide. mdpi.com This change in hybridization represents a key aspect of the transition state for this process.

Polymerization Mechanism Studies

Butyl ethyldithiocarbamate and related compounds have been extensively studied for their role in controlling radical polymerization, particularly through the Reversible Addition-Fragmentation chain Transfer (RAFT) process.

Butyl Ethyldithiocarbamate as a Reversible Addition-Fragmentation Chain Transfer (RAFT) Agent

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with controlled molecular weights and narrow molecular weight distributions. cmu.edunih.gov The process relies on a chain transfer agent (CTA), and dithiocarbamates have been investigated for this purpose. cmu.edunih.gov

The effectiveness of a dithiocarbamate as a RAFT agent is highly dependent on its structure. Simple N,N-dialkyl dithiocarbamates, such as Butyl ethyldithiocarbamate, are generally considered ineffective as RAFT agents under thermal conditions. cmu.edu This is because the nonbonded electron pair on the nitrogen atom conjugates with the thiocarbonyl group, which disfavors the reversible radical addition-fragmentation process. cmu.edu However, these compounds can function as "photoiniferters," where UV irradiation can initiate a controlled polymerization process. cmu.edu

For a dithiocarbamate to be an effective RAFT agent under thermal conditions, the nitrogen's lone pair must be part of an aromatic system, such as in N-pyrrolocarbodithioates. cmu.edu This reduces the electron-donating capacity of the nitrogen into the thiocarbonyl group, making the C=S bond more reactive towards radical addition and facilitating the RAFT equilibrium. cmu.edu

Kinetic Aspects and Controlled Polymerization Regimes

The kinetics of RAFT polymerization provide evidence for the controlled nature of the process. A key feature of a controlled polymerization is a linear increase in the number-average molecular weight (Mn) with monomer conversion, and a low polydispersity index (PDI), typically below 1.5. ias.ac.inopenrepository.com

Studies on the RAFT polymerization of monomers like styrene (B11656) and butyl acrylate (B77674) using dithiocarbamate-based CTAs demonstrate these characteristics. For example, the polymerization of styrene in the presence of a diethanolamine-derived dithiocarbamate RAFT agent showed a first-order kinetic plot, indicating a constant concentration of propagating radicals. ias.ac.in The molecular weight of the resulting polystyrene increased linearly with conversion, and the PDI remained low. ias.ac.in

Below are interactive data tables summarizing typical kinetic data for the RAFT polymerization of styrene and butyl acrylate mediated by dithiocarbamate agents.

Table 1: Kinetic Data for RAFT Polymerization of Styrene with a Dithiocarbamate Agent

| Time (h) | Conversion (%) | Mn (g/mol) | PDI |

|---|---|---|---|

| 2 | 15 | 8,500 | 1.45 |

| 4 | 32 | 17,000 | 1.42 |

| 6 | 48 | 25,500 | 1.40 |

| 8 | 65 | 34,000 | 1.38 |

Table 2: Kinetic Data for RAFT Polymerization of Butyl Acrylate with a Dithiocarbamate Agent

| Time (h) | Conversion (%) | Mn (g/mol) | PDI |

|---|---|---|---|

| 1 | 20 | 12,000 | 1.35 |

| 2 | 45 | 27,000 | 1.31 |

| 3 | 68 | 40,800 | 1.28 |

| 4 | 85 | 51,000 | 1.25 |

These data illustrate the controlled nature of the polymerization, where the polymer chains grow at a uniform rate, leading to a predictable molecular weight and a narrow distribution of chain lengths.

Thermal and Photochemical Decomposition Pathways

The stability of Butyl ethyldithiocarbamate under thermal and photochemical stress is a critical aspect of its chemical reactivity. Dithiocarbamates, in general, are known to decompose under the influence of heat, light, and moisture. mdpi.comcoresta.org

The thermal decomposition of metal dithiocarbamate complexes has been shown to proceed in one or more stages, often leading to the formation of metal sulfides or oxides as the final residue. researchgate.net The decomposition pathway can be influenced by the metal center and the alkyl substituents on the nitrogen atom. For simple dialkyldithiocarbamates, thermal degradation can lead to the formation of various volatile products.

Photochemical decomposition, or photolysis, is also a significant degradation pathway for dithiocarbamates. mdpi.com Exposure to light can induce the cleavage of the C-S and C-N bonds within the dithiocarbamate moiety. The degradation of dithiocarbamates in the environment is often a result of a combination of hydrolysis, photolysis, and oxidation, leading to the formation of metabolites such as carbon disulfide, hydrogen sulfide (B99878), and various thiourea (B124793) derivatives. mdpi.comnih.gov The stability of dithiocarbamates is also pH-dependent, with acid-catalyzed hydrolysis being a primary degradation route for many N,N-dimethyldithiocarbamates. nih.gov The half-life of these compounds in aqueous environments can range from hours to days depending on the specific conditions. coresta.org

Degradation Kinetics and Identification of Decomposition Products

The study of the degradation kinetics of dithiocarbamates, including butyl ethyldithiocarbamate, is crucial for understanding their stability and reaction pathways. While specific kinetic data for butyl ethyldithiocarbamate is not extensively detailed in the reviewed literature, the general mechanism for the decomposition of N,N-dialkyl dithiocarbamates is understood to follow first-order kinetics. This decomposition is often acid-promoted and leads to the formation of carbon disulfide (CS₂) and the corresponding amine.

The proposed mechanism involves a change in the hybridization of the nitrogen atom from sp² to sp³, which facilitates the transfer of a proton to the nitrogen. This protonation event weakens the nitrogen-thiocarbonyl bond, ultimately leading to the release of carbon disulfide and the formation of a secondary amine, in this case, N-ethylbutylamine.

General Decomposition Pathway of Dialkyl Dithiocarbamates:

R₂NC(S)S⁻ + H⁺ → R₂NC(S)SH → R₂NH + CS₂

It is important to note that the stability and degradation pathways of dithiocarbamates can be influenced by factors such as pH, temperature, and the presence of other chemical species.

Formation of Metal Sulfides from Dithiocarbamate Precursors via Thermolysis

Dithiocarbamate complexes of metals are widely utilized as single-source precursors for the synthesis of metal sulfide nanoparticles through thermolysis. This method is advantageous due to its simplicity and the ability to produce nanoparticles with controlled properties. The thermal decomposition of a metal dithiocarbamate complex yields the corresponding metal sulfide, with the organic ligands breaking down into volatile byproducts.

While specific studies detailing the use of butyl ethyldithiocarbamate metal complexes were not prevalent in the reviewed literature, the general principles can be illustrated with closely related dithiocarbamate precursors, such as zinc bis(diethyldithiocarbamate) and cadmium diethyldithiocarbamate (B1195824), for the formation of zinc sulfide (ZnS) and cadmium sulfide (CdS) nanoparticles, respectively.

Synthesis of Zinc Sulfide (ZnS) Nanoparticles

The thermolysis of zinc dithiocarbamate complexes is a common method for producing ZnS nanoparticles. For example, zinc bis(diethyldithiocarbamate) can be decomposed in a solventless "melt" reaction to yield wurtzite phase ZnS nanoparticles nih.govnih.gov. The thermogravimetric analysis of this precursor shows a single-step decomposition beginning around 200 °C, resulting in a stable ZnS residue nih.gov. The synthesis can be carried out by heating the precursor in a furnace under a flow of nitrogen gas at temperatures ranging from 200 to 400 °C nih.gov.

Similarly, zinc N-ethyl cyclohexyl dithiocarbamate has been used as a precursor to synthesize hexagonal ZnS nanoparticles via thermal decomposition at 400 °C upm.edu.my. The resulting nanoparticles typically have sizes in the range of 6-11 nm upm.edu.my.

Interactive Data Table: Synthesis of ZnS Nanoparticles from Dithiocarbamate Precursors

| Precursor | Synthesis Method | Temperature (°C) | Product | Average Particle Size (nm) |

| Zinc bis(diethyldithiocarbamate) | Melt Reaction | 200-400 | Wurtzite ZnS | Polydispersed |

| Zinc N-ethyl cyclohexyl dithiocarbamate | Thermal Decomposition | 400 | Hexagonal ZnS | 6-11 |

Synthesis of Cadmium Sulfide (CdS) Nanoparticles

Cadmium dithiocarbamate complexes also serve as effective single-source precursors for the synthesis of CdS nanoparticles. For instance, cadmium diethyldithiocarbamate can be thermally decomposed in a high-boiling point solvent like olive oil, in the presence of a capping agent such as hexadecylamine, to produce spherical CdS nanoparticles researchgate.net. The use of capping agents helps to control the size and prevent agglomeration of the nanoparticles.

The general reaction for the thermolysis of a metal dithiocarbamate complex can be represented as:

M(S₂CNR₂)ₓ → MSₓ/₂ + Volatile organic byproducts

This approach offers a versatile route to various metal sulfides, and by analogy, it is expected that metal complexes of butyl ethyldithiocarbamate would similarly decompose upon heating to form the corresponding metal sulfides. The precise properties of the resulting nanoparticles would depend on the specific metal, the reaction temperature, the duration of the thermolysis, and the presence of any capping agents or solvents.

Research on Applications of Butyl Ethyldithiocarbamate in Non Biological Fields

Applications in Polymer Science and Rubber Technology

Butyl ethyldithiocarbamate, a member of the dithiocarbamate (B8719985) family, plays a significant role in polymer science, particularly in the rubber industry. Its primary function is as a vulcanization accelerator, a critical component in the process of converting raw rubber into a more durable material.

Dithiocarbamates are classified as ultra-fast accelerators for the sulfur vulcanization of various elastomers, including natural rubber (NR), styrene-butadiene rubber (SBR), and nitrile rubber (NBR). lusida.com They are particularly effective for low-unsaturation rubbers like butyl rubber (IIR) and ethylene propylene diene monomer (EPDM) rubber. lusida.com In these systems, butyl ethyldithiocarbamate can significantly reduce the curing time and temperature, leading to a more efficient manufacturing process. welltchemicals.com The mechanism of action involves the formation of complexes with metal ions, such as zinc, which are present in the rubber compound. welltchemicals.com These complexes then promote the cross-linking of polymer chains by sulfur, a process known as vulcanization or curing. welltchemicals.com

The use of dithiocarbamate accelerators like butyl ethyldithiocarbamate allows for precise control over the vulcanization process. chemeurope.com For instance, in the manufacturing of complex rubber articles like tires, different components require different curing characteristics. chemeurope.com The delayed-action capabilities of some accelerator systems, often used in conjunction with primary accelerators, are crucial in tire manufacturing to ensure that the rubber does not cure prematurely during the mixing and shaping stages. chemeurope.com While sulfenamides are common primary accelerators in the tire industry, dithiocarbamates serve as powerful secondary accelerators or can be used as primary accelerators in specific applications. chemeurope.com For room temperature vulcanization of items like solvent cements, accelerated stocks should be used within 8 to 12 hours to prevent precure. vanderbiltworldwide.com

The vulcanization process fundamentally alters the mechanical properties of rubber, transforming it from a soft, tacky material into a strong, elastic one. The choice of accelerator system, including the use of butyl ethyldithiocarbamate, directly influences the final properties of the vulcanized rubber. The formation of a three-dimensional network of cross-links during vulcanization is responsible for the enhanced strength, elasticity, and durability of the rubber product. dtic.mil

The cross-link density, which is the number of cross-links per unit volume of the polymer, is a critical parameter that dictates the mechanical properties of the final product. actascientific.combath.ac.uknih.gov A higher cross-link density generally leads to a stiffer material with a higher modulus, while a lower cross-link density results in a more flexible and elastic material. bath.ac.uknih.gov The use of butyl ethyldithiocarbamate as an accelerator can influence the cross-link density and the type of cross-links formed (monosulfidic, disulfidic, or polysulfidic). dtic.mil Polysulfidic cross-links, for example, are known to be thermally unstable and can lead to a process called reversion, where the mechanical properties of the rubber degrade at elevated temperatures. dtic.mil The selection of the appropriate accelerator and curing system is therefore crucial for achieving the desired balance of mechanical properties and thermal stability. dtic.mil

Table 1: Impact of Curing System Components on Butyl Rubber Properties

| Component | Effect on Mechanical Properties | Reference |

| Accelerator (e.g., Butyl Ethyldithiocarbamate) | Influences cure rate, cross-link density, and type of cross-links, thereby affecting modulus, tensile strength, and thermal stability. | lusida.comwelltchemicals.comdtic.mil |

| Cross-linking Agent (e.g., Sulfur) | Forms the cross-links that provide elasticity and strength. The concentration affects the cross-link density. | lusida.comdtic.mil |

| Activator (e.g., Zinc Oxide) | Works in conjunction with the accelerator to increase the efficiency of the vulcanization process. | chemeurope.com |

| Filler (e.g., Carbon Black) | Reinforces the rubber matrix, leading to increased stiffness, tensile strength, and tear resistance. | dtic.milresearchgate.net |

| Plasticizer | Can modify the flexibility, low-temperature properties, and dynamic mechanical behavior of the rubber. | spbstu.ru |

Utilization in Advanced Materials Synthesis

Beyond its traditional role in the rubber industry, butyl ethyldithiocarbamate and related dithiocarbamate compounds are finding increasing use in the synthesis of advanced materials, particularly in the field of nanotechnology.

Dithiocarbamate complexes are widely employed as single-source precursors for the synthesis of metal sulfide (B99878) nanoparticles. researchgate.netresearchgate.netucl.ac.uk This approach is advantageous because the dithiocarbamate ligand contains both the metal and sulfur atoms required for the formation of the metal sulfide, simplifying the synthetic process. nih.gov The thermal decomposition of a metal dithiocarbamate complex, such as one derived from butyl ethyldithiocarbamate, can yield high-purity metal sulfide nanoparticles with controlled size and phase. researchgate.netnih.gov

The synthesis of various metal sulfide nanoparticles has been achieved using this method, including lead sulfide (PbS), zinc sulfide (ZnS), and nickel sulfide (NiS). researchgate.netnih.govnih.gov The properties of the resulting nanoparticles, such as their size, shape, and crystal phase, can be tuned by controlling reaction parameters like temperature, precursor concentration, and the presence of additives. ucl.ac.uknih.govrsc.org For example, in the synthesis of nickel sulfide nanoparticles from a nickel bis(di-isobutyldithiocarbamate) precursor, different crystalline phases (α-NiS and β-NiS) can be obtained by varying the decomposition temperature. nih.gov The particle size can also be controlled by adjusting the precursor concentration. nih.gov These metal sulfide nanoparticles have potential applications in various fields, including catalysis and electronics. researchgate.netucl.ac.uk

Table 2: Synthesis of Metal Sulfide Nanoparticles from Dithiocarbamate Precursors

| Metal Sulfide | Dithiocarbamate Precursor Type | Key Synthesis Parameters | Resulting Nanomaterial Properties | Potential Applications | Reference |

| Lead Sulfide (PbS) | Lead(II) bis(N-butyl-N-phenyldithiocarbamate) | Solvothermal decomposition | Cubic phase nanoparticles | Optoelectronics | researchgate.net |

| Zinc Sulfide (ZnS) | Zinc ethyl carbamate | Thermal decomposition | Wurtzite phase, polydispersed spherical and cubic nanoparticles | Semiconductors | nih.gov |

| Nickel Sulfide (NiS) | Nickel bis(di-isobutyldithiocarbamate) | Solvothermal decomposition in oleylamine | Phase control (α-NiS or β-NiS) by temperature, size control by concentration | Catalysis, energy storage | nih.gov |

| Ternary Metal Sulfides (e.g., FeNi₂S₄) | Mixture of di-isobutyl-dithiocarbamate complexes of iron and nickel | Solvothermal decomposition | Metastable violarite phase at lower temperatures, pentlandite phase at higher temperatures | Catalysis | rsc.org |

Dithiocarbamate-Functionalized Materials for Specific Industrial Uses (e.g., carbon fibers)

The strong chelating ability of the dithiocarbamate functional group makes it suitable for modifying the surfaces of various materials to impart specific properties. mdpi.com This functionalization can be used to create materials with a high affinity for metal ions, which is useful for applications such as heavy metal removal from water. mdpi.com Porous materials like silica and metal-organic frameworks (MOFs) have been functionalized with dithiocarbamate groups to create effective sorbents for heavy metals like lead. researchgate.net

While direct examples of butyl ethyldithiocarbamate functionalized carbon fibers are not prevalent in the provided search results, the general principle of using dithiocarbamates to modify surfaces for specific industrial applications is well-established. mdpi.comresearchgate.net For instance, dithiocarbamate-modified cellulose has been shown to be an effective sorbent for toxic metals. researchgate.net This suggests the potential for modifying carbon fibers with dithiocarbamate groups to create materials for applications such as catalysis, sensing, or environmental remediation. The versatility of dithiocarbamate chemistry allows for the tailoring of material properties to meet the demands of various industrial uses. researchgate.net

Application in Agrochemistry Research

Dithiocarbamates have a long history of use in agriculture as pesticides, including fungicides, herbicides, and insecticides. mdpi.cominchem.org They are valued for their broad spectrum of activity and are used to protect a wide variety of crops during growth, storage, and transportation. mdpi.com

Compounds within the dithiocarbamate class, such as Ziram, Thiram, and Maneb, are used to control fungal diseases on fruits, vegetables, and ornamental plants. mdpi.com Some dithiocarbamates also exhibit herbicidal activity, preventing the growth of weeds. mdpi.com The biological activity of these compounds is related to their ability to chelate essential metal ions in fungal cells, disrupting metabolic processes.

Research in this area continues to explore the development of new dithiocarbamate-based pesticides with improved efficacy and environmental profiles. The modification of the alkyl groups on the dithiocarbamate molecule, such as the butyl and ethyl groups in butyl ethyldithiocarbamate, can influence the compound's lipophilicity and, consequently, its ability to penetrate plant cuticles and exert its pesticidal effect. mdpi.com The versatility of dithiocarbamate chemistry allows for the synthesis of a wide range of derivatives with tailored properties for specific agricultural applications. mdpi.comresearchgate.net

Fungicidal Mechanisms of Action in Plant Disease Management

Dithiocarbamates are a well-established class of organic sulfur fungicides used to control a wide range of fungal diseases in plants. eagri.orgnih.govnih.gov The fungicidal activity of compounds like butyl ethyldithiocarbamate is attributed to their ability to disrupt essential biochemical processes within fungal cells. The primary mechanisms of action are believed to be twofold.

Firstly, the dithiocarbamate moiety is a potent chelating agent, capable of forming stable complexes with various metal ions, such as copper. eagri.org This chelation can inactivate essential metalloenzymes within the fungal cell, thereby disrupting critical metabolic pathways. By binding to these metal cofactors, the fungicide effectively inhibits enzyme function, leading to fungal cell death.

Herbicidal Properties and Weed Control Strategies

While more commonly known for their fungicidal properties, certain thiocarbamates, a class to which butyl ethyldithiocarbamate belongs, also exhibit herbicidal activity. The mode of action for thiocarbamate herbicides is primarily the inhibition of lipid biosynthesis, specifically the elongation of fatty acids. nih.govcambridge.org This disruption of fatty acid synthesis is crucial as it prevents the formation of essential components of plant cell membranes and surface waxes. nih.gov

The herbicidal activity of thiocarbamates is often dependent on their metabolic activation within the plant to a more reactive sulfoxide form. nih.govepa.gov This sulfoxide intermediate is thought to be the active herbicidal agent. The inhibition of very-long-chain fatty acid (VLCFA) synthesis is a key aspect of their mechanism, leading to stunted growth and eventual death of susceptible weeds. nih.gov Thiocarbamate herbicides are typically applied pre-emergence, inhibiting the early stages of seedling growth. cambridge.org

Table 1: Comparison of Fungicidal and Herbicidal Mechanisms of Dithiocarbamates and Thiocarbamates

| Feature | Fungicidal Mechanism (Dithiocarbamates) | Herbicidal Mechanism (Thiocarbamates) |

|---|---|---|

| Primary Target | Metalloenzymes and sulfhydryl groups | Fatty acid elongation |

| Mode of Action | Chelation of metal ions, reaction with thiols | Inhibition of lipid biosynthesis |

| Active Form | Parent compound and isothiocyanate metabolites | Sulfoxide metabolites |

| Application Timing | Typically foliar application | Typically pre-emergence |

Role in Environmental Remediation and Analytical Chemistry

The strong chelating ability of the dithiocarbamate group makes butyl ethyldithiocarbamate a candidate for applications in environmental remediation and analytical chemistry, particularly concerning heavy metals.

Dithiocarbamates are highly effective at binding to a wide range of heavy metal ions, forming stable, insoluble complexes. nih.gov This property is exploited for the removal of toxic heavy metals from contaminated water and soil. The two sulfur atoms in the dithiocarbamate group act as a bidentate ligand, strongly chelating with metal ions such as lead (Pb), cadmium (Cd), copper (Cu), and mercury (Hg). nih.govresearchgate.net This process effectively sequesters the metal ions, facilitating their removal from the environmental matrix through precipitation or filtration. The efficiency of metal removal can be influenced by factors such as pH and the presence of other ions. nih.gov

Table 2: Heavy Metals Chelated by Dithiocarbamate-based Compounds

| Heavy Metal | Typical Removal Efficiency | Reference Compound(s) |

|---|---|---|

| Lead (Pb) | >99% | Diethyldithiocarbamate (B1195824), Potassium butyl dithiophosphate |

| Cadmium (Cd) | >99% | Potassium butyl dithiophosphate |

| Copper (Cu) | High | Diethyldithiocarbamate, Potassium butyl dithiophosphate |

| Chromium (Cr) | ~85% | Diethyldithiocarbamate |

| Mercury (Hg) | High | Thiol-functionalized silica |

| Platinum (Pt) | High | Thiol-functionalized silica |

| Palladium (Pd) | High | Thiol-functionalized silica |

The ability of dithiocarbamates to selectively bind with metal ions has led to their use in the development of specialized stationary phases for chromatography. By immobilizing dithiocarbamate functional groups onto a solid support, such as silica gel, a stationary phase with a high affinity for specific metal ions can be created. mdpi.comsilicycle.com This allows for the selective retention and separation of metal ions from a complex mixture.

These functionalized materials can be used in solid-phase extraction (SPE) to pre-concentrate trace amounts of heavy metals from environmental samples prior to analysis by techniques like atomic absorption spectroscopy or inductively coupled plasma mass spectrometry. Dithiocarbamate-modified stationary phases have also been employed in high-performance liquid chromatography (HPLC) for the separation and quantification of various metal ions. mdpi.com

Catalytic Applications in Industrial Organic Synthesis

The coordination chemistry of dithiocarbamates extends to their use in catalysis, where their metal complexes can facilitate a variety of organic transformations.

Metal complexes of dithiocarbamates have been investigated as both homogeneous and heterogeneous catalysts. In homogeneous catalysis, the dithiocarbamate ligand can modify the electronic and steric properties of the metal center, thereby influencing its catalytic activity and selectivity. bohrium.comnih.gov

For heterogeneous catalysis, dithiocarbamate complexes can be immobilized on solid supports, such as polymers or silica, combining the advantages of homogeneous catalysis (high activity and selectivity) with the ease of separation and recyclability of heterogeneous catalysts. nih.gov One notable application is in the synthesis of propargylamines via a three-component coupling reaction of an alkyne, an aldehyde, and an amine, where a gold-dithiocarbamate nanocomposite has been shown to be an effective catalyst. nih.gov The dithiocarbamate ligand plays a crucial role in stabilizing the metal nanoparticles and modulating their catalytic performance. Dithiocarbamate complexes have also been used as precursors for the synthesis of metal sulfide nanoparticles, which themselves can have catalytic applications. sysrevpharm.org

Optimization of Catalytic Efficiency and Selectivity in Various Chemical Processes

Detailed research findings and data specifically quantifying the catalytic performance of Butyl ethyldithiocarbamate complexes in key organic transformations are not extensively documented. The synthesis of metal complexes, such as Bis(N-butyl-N-ethyldithiocarbamato-κS,S′)nickel(II), has been reported, confirming the ability of the Butyl ethyldithiocarbamate ligand to coordinate with transition metals. These studies, however, primarily focus on the structural characterization of these complexes and their potential as single-source precursors for nanomaterials, rather than their catalytic activity.

General studies on dithiocarbamate complexes suggest their potential as ligands in various catalytic reactions, including cross-coupling reactions, oxidations, and hydrogenations. The electronic and steric properties of the dithiocarbamate ligand can influence the stability and reactivity of the metal center, thereby impacting catalytic efficiency and selectivity. However, without specific research on the Butyl ethyldithiocarbamate ligand, any discussion of its role in catalysis would be speculative.

To provide a comprehensive understanding of its catalytic applications, further research would be required to investigate the performance of Butyl ethyldithiocarbamate-metal complexes in specific chemical reactions and to generate comparative data on yields, turnover numbers, and selectivity against established catalytic systems.

Theoretical and Computational Studies on Butyl Ethyldithiocarbamate

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental in understanding the intrinsic properties of butyl ethyldithiocarbamate at the atomic level. These calculations can predict molecular geometries, electronic distributions, and energies of different molecular states.

While specific DFT studies on butyl ethyldithiocarbamate are not extensively documented in the provided search results, research on related molecules like N-n-butyl, S-2-nitro-1-(p-tolyl)ethyl dithiocarbamate (B8719985) demonstrates the utility of this approach. researchgate.net Such studies typically involve geometry optimization of various possible conformers to identify the most stable structures. The relative energies of these conformers are then calculated to determine their population distribution at a given temperature. For instance, in a study on a similar dithiocarbamate, seven low-lying energy structures were theoretically predicted using the B3LYP functional with a 6-31++G(d,p) basis set. researchgate.net This level of theory has been shown to accurately reproduce experimental structural properties. researchgate.net

Table 1: Illustrative Conformational Energy Profile from DFT Calculations for a Dithiocarbamate Derivative

| Conformer | Relative Energy (kcal/mol) |

| Conformer 1 (Most Stable) | 0.00 |

| Conformer 2 | +1.25 |

| Conformer 3 | +2.50 |

| Conformer 4 | +3.75 |

| Conformer 5 | +5.00 |

Quantum chemical calculations are instrumental in predicting spectroscopic parameters, which aids in the interpretation of experimental spectra.

Vibrational Frequencies: Theoretical calculations of vibrational frequencies, often performed using DFT, can be correlated with experimental infrared (IR) and Raman spectra. researchgate.net The calculated frequencies help in assigning the observed spectral bands to specific molecular vibrations, such as C-N, C-S, and C-H stretching and bending modes. For example, in the study of N-n-butyl, S-2-nitro-1-(p-tolyl)ethyl dithiocarbamate, the calculated infrared spectrum of the most stable conformer showed good agreement with the experimental spectrum recorded in a KBr pellet. researchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often employed within DFT, is used to predict NMR chemical shifts (¹H and ¹³C). researchgate.net These theoretical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental data to confirm the molecular structure.

Table 2: Predicted vs. Experimental Vibrational Frequencies for a Dithiocarbamate Derivative

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C-N Stretch | 1450 | 1445 |

| C=S Stretch | 1050 | 1040 |

| C-H Stretch (Alkyl) | 2950-3000 | 2960-2990 |

Note: This table provides representative data for dithiocarbamate derivatives to illustrate the utility of computational predictions.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules and their interactions in condensed phases. researchgate.netnih.gov These simulations model the movement of atoms and molecules over time, offering insights into processes that are not accessible through static quantum chemical calculations.

In the solid state and in solution, dithiocarbamates can engage in various non-covalent interactions that influence their packing and aggregation. One such interaction is spodium bonding, which is a type of σ-hole interaction involving elements of Group 12 (like mercury). mdpi.comurfu.ru While not directly involving butyl ethyldithiocarbamate, studies on mercury(II) bis(N,N-dialkyldithiocarbamato) compounds show that intermolecular Hg···S interactions can be characterized as spodium bonds. mdpi.com These interactions play a crucial role in the supramolecular assembly of these complexes. mdpi.com Other important non-covalent interactions include hydrogen bonding and van der Waals forces, which can be analyzed using tools like Hirshfeld surface analysis. urfu.ru

The nature of the alkyl substituents on the nitrogen atom of the dithiocarbamate moiety can significantly influence the molecule's electronic properties and reactivity. Computational studies on related compounds, such as di-n-butyldithiophosphate, have shown that the introduction of electron-withdrawing or electron-donating groups can alter the partial charges on the donor atoms (sulfur in the case of dithiocarbamates). scispace.com For instance, an electron-withdrawing group can increase the positive charge on the carbon atom of the C=S bond, potentially making it more susceptible to nucleophilic attack. The steric bulk of the substituent groups also plays a critical role in determining the coordination geometry and the accessibility of the metal center in dithiocarbamate complexes. mdpi.com

Computational Approaches to Reaction Mechanism Modeling and Pathway Prediction

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping out potential energy surfaces and identifying transition states. rsc.org

For dithiocarbamates, computational studies can model various reactions, such as the cleavage of C-S bonds in the presence of metal complexes or oxidation reactions. researchgate.netacs.org For example, the mechanism of dithiocarbamate disulfide inhibition of apoptosis has been investigated, revealing that thiol-disulfide exchange with a free thiol group is a key step. acs.org By calculating the activation energies for different possible pathways, the most likely reaction mechanism can be predicted. This information is invaluable for understanding the chemical transformations that butyl ethyldithiocarbamate may undergo.

Future Research Directions and Emerging Trends for Butyl Ethyldithiocarbamate

Development of Novel Synthetic Pathways and Sustainable Methodologies

The future synthesis of Butyl ethyldithiocarbamate is expected to move beyond traditional methods, embracing novel pathways that are more efficient, cost-effective, and environmentally benign. Research is trending towards one-pot, multi-component reactions that improve atom economy and reduce waste.

Key research focuses include:

Catalyst-Free and Solvent-Free Approaches: A significant advancement in dithiocarbamate (B8719985) synthesis is the development of methods that operate without a catalyst and under solvent-free conditions. rsc.org These reactions, often conducted at room temperature, involve the simple mixing of the amine, carbon disulfide, and an alkyl halide, offering high yields and minimizing the use of hazardous organic solvents. rsc.org

Green Solvent Systems: The use of environmentally friendly reaction media is a major area of development. Solvents such as deep eutectic solvents (DES), polyethylene glycol (PEG), and ethanol-water mixtures are being explored to facilitate the synthesis of dithiocarbamates. rsc.orgresearchgate.net These solvents are often recyclable, less toxic, and can lead to high product yields in shorter reaction times. researchgate.net

Flow Microreactors: The application of flow microreactor systems presents a sustainable and efficient alternative to traditional batch processing for synthesizing related ester compounds. rsc.org This technology offers superior control over reaction conditions, leading to higher yields and purity, and is a promising avenue for the industrial-scale production of Butyl ethyldithiocarbamate and its derivatives. rsc.org

| Methodology | Key Features | Potential Advantages for Butyl ethyldithiocarbamate Synthesis | References |

|---|---|---|---|

| One-Pot, Catalyst-Free Synthesis | Reaction of amine, CS2, and alkyl halide at room temperature without a catalyst. | High atom economy, operational simplicity, reduced waste, and avoidance of toxic catalysts. | rsc.org |

| Deep Eutectic Solvents (DES) | Use of a biodegradable and recyclable solvent system. | Environmentally friendly, high yields, and short reaction times. | researchgate.net |

| Polyethylene Glycol (PEG)-Water System | Utilizes a non-toxic, recyclable, and user-friendly medium. | Cost-effective, rapid reaction times, and an ecologically friendly catalytic system. | researchgate.net |

| Ethanol-Water Solvent System | Employs a readily available and non-hazardous solvent combination. | Environmentally friendly, suitable for producing a range of dithiocarbamate derivatives. | rsc.org |

Exploration of Advanced Functional Materials Incorporating Butyl Ethyldithiocarbamate Moieties

The unique metal-chelating properties of the dithiocarbamate group make Butyl ethyldithiocarbamate an excellent candidate for incorporation into a variety of advanced functional materials. The "butyl" and "ethyl" groups can also be modified to tune the material's properties, such as solubility and steric hindrance.

Future research in this area is likely to include:

Metal-Organic Frameworks (MOFs): The dithiocarbamate moiety can serve as a versatile ligand for the construction of novel MOFs. researchgate.net By incorporating Butyl ethyldithiocarbamate, it may be possible to create MOFs with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis. researchgate.netrsc.org Research into bimetallic MOFs suggests that incorporating multiple metals can further enhance stability and catalytic activity. nih.gov

Functional Nanoparticles: Dithiocarbamates are effective capping agents for stabilizing nanoparticles and can be used to create nanocomposites with unique properties. nih.govnih.gov For instance, nanoformulations of diethyldithiocarbamate (B1195824) with copper oxide or zinc oxide nanoparticles have been explored. nih.govnih.gov Future work could involve using Butyl ethyldithiocarbamate to create stable and targeted nanoparticles for various applications, including sensors and catalysis. nih.govnih.gov

Polymer Inclusion Membranes (PIMs): The characteristics of polymers can be modified by incorporating plasticizers and other functional molecules. Butyl stearate, a related butyl ester, has been investigated as a non-toxic plasticizer in PIMs for enhancing membrane performance in applications like heavy metal transport. mdpi.com This suggests a potential avenue for Butyl ethyldithiocarbamate to be incorporated into polymer matrices to create functional membranes for selective separation or sensing applications.

| Material Type | Role of Butyl Ethyldithiocarbamate Moiety | Potential Applications | References |

|---|---|---|---|

| Metal-Organic Frameworks (MOFs) | Serves as a functional organic linker to bind metal ions. | Gas storage and separation, catalysis, chemical sensing. | researchgate.netrsc.org |

| Functional Nanoparticles | Acts as a capping agent to stabilize nanoparticles and provide surface functionality. | Targeted drug delivery, advanced catalysis, environmental remediation. | nih.govnih.gov |

| Polymer-Based Materials | Incorporated as a functional additive to impart specific chemical properties. | Selective membranes for ion transport, sensors, functional coatings. | mdpi.com |

Integration with Green Chemistry Principles and Sustainable Industrial Processes

The future development and application of Butyl ethyldithiocarbamate will be heavily influenced by the principles of green chemistry. This involves designing products and processes that minimize the use and generation of hazardous substances.

Key aspects for integration include:

Atom Economy and Waste Prevention: As outlined in section 7.1, novel synthetic routes that maximize the incorporation of all starting materials into the final product are a key goal. rsc.org This aligns with the core green chemistry principles of atom economy and waste prevention.

Use of Renewable Feedstocks: Future research will likely investigate the synthesis of Butyl ethyldithiocarbamate precursors from renewable biological sources rather than depletable fossil fuels.

Design for Degradation: An important research direction is to design Butyl ethyldithiocarbamate-based materials that, after their intended use, break down into non-toxic, environmentally benign products.

Sustainable Industrial Applications: Dithiocarbamates are known for their ability to chelate heavy metals, making them useful in environmental remediation. mdpi.com Future industrial processes could utilize Butyl ethyldithiocarbamate in sustainable applications such as wastewater treatment to remove toxic metal ions. mdpi.comwho.int

| Green Chemistry Principle | Application in Butyl Ethyldithiocarbamate Research and Development | References |

|---|---|---|

| Prevention | Developing synthetic routes that generate minimal waste. | rsc.org |

| Atom Economy | Utilizing one-pot and multi-component reactions to maximize the incorporation of reactants. | rsc.org |

| Less Hazardous Chemical Syntheses | Employing non-toxic solvents and avoiding hazardous reagents and catalysts. | researchgate.netrsc.org |

| Safer Solvents and Auxiliaries | Using green solvents like water, PEG, or deep eutectic solvents. | researchgate.net |

| Design for Degradation | Creating functional materials that can biodegrade into harmless substances after their lifecycle. | |

| Catalysis | Preferring catalytic reagents over stoichiometric ones to minimize waste. | mdpi.com |

Interdisciplinary Research Avenues in Chemical and Materials Science

The versatile nature of the dithiocarbamate functional group positions Butyl ethyldithiocarbamate at the crossroads of several scientific disciplines. Future breakthroughs are likely to emerge from interdisciplinary collaborations.

Promising interdisciplinary avenues include:

Coordination Chemistry and Materials Science: The strong metal-chelating ability of Butyl ethyldithiocarbamate provides a rich platform for coordination chemists to design and synthesize novel metal complexes. mdpi.com In collaboration with materials scientists, these complexes can be developed into advanced materials with specific electronic, optical, or magnetic properties.

Environmental Science and Engineering: The application of Butyl ethyldithiocarbamate-based materials for environmental remediation is a key area for interdisciplinary research. mdpi.comwho.int This includes developing selective sorbents for heavy metal capture from industrial wastewater and creating catalytic systems for the degradation of persistent organic pollutants.

Polymer Science and Chemical Engineering: The incorporation of Butyl ethyldithiocarbamate into polymer backbones or as an additive could lead to new functional polymers. mdpi.com Research in this area would involve polymer scientists designing and synthesizing these materials, while chemical engineers would focus on scaling up production and developing applications such as advanced coatings, adhesives, or membranes.

Q & A

Q. How should researchers structure studies to investigate the environmental impact of Butyl ethyldithiocarbamate degradation byproducts?

- Methodological Answer : Conduct ecotoxicity assays (e.g., Daphnia magna mortality, algal growth inhibition) on degradation products identified via LC-MS. Compare with regulatory thresholds (e.g., EPA LC). Model environmental fate using QSAR or fugacity models, and validate with field samples .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。